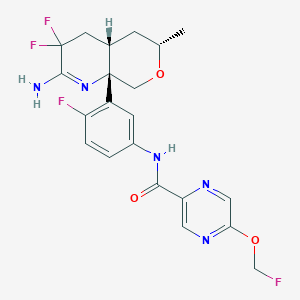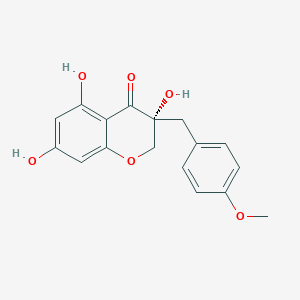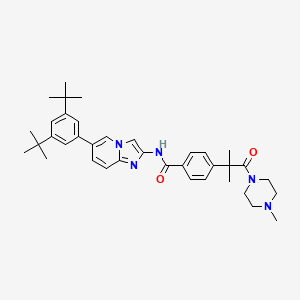
BACE-1 inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BACE-1 inhibitor 2 is a compound that targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease responsible for the proteolysis of amyloid precursor proteins into beta-amyloid peptides. These peptides are neurotoxic and are implicated in the pathogenesis of Alzheimer’s disease. BACE-1 inhibitors are being explored as potential therapeutic agents to prevent the formation of amyloid plaques and thereby treat or prevent Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BACE-1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This often involves the use of condensation reactions between amines and aldehydes or ketones.
Functionalization: Introduction of various functional groups through reactions such as halogenation, nitration, and sulfonation.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
BACE-1 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like chlorine or bromine
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating agents: Chlorine gas, bromine
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
BACE-1 inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting the formation of amyloid plaques in Alzheimer’s disease models.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research .
Mechanism of Action
BACE-1 inhibitor 2 exerts its effects by binding to the active site of the BACE-1 enzyme, thereby preventing the cleavage of amyloid precursor protein into beta-amyloid peptides. This inhibition reduces the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The molecular targets include the catalytic aspartic residues of BACE-1, and the pathways involved are those related to amyloid precursor protein processing .
Comparison with Similar Compounds
Similar Compounds
Verubecestat: Another BACE-1 inhibitor that has been studied for Alzheimer’s disease treatment.
Lanabecestat: A BACE-1 inhibitor with a similar mechanism of action.
Atabecestat: Known for its potential in reducing amyloid plaque formation
Uniqueness
BACE-1 inhibitor 2 is unique in its specific binding affinity and selectivity for the BACE-1 enzyme over other similar enzymes like BACE-2. This selectivity reduces potential off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C21H21F4N5O3 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[3-[(4aS,6S,8aS)-2-amino-3,3-difluoro-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-b]pyridin-8a-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21F4N5O3/c1-11-4-12-6-21(24,25)19(26)30-20(12,9-32-11)14-5-13(2-3-15(14)23)29-18(31)16-7-28-17(8-27-16)33-10-22/h2-3,5,7-8,11-12H,4,6,9-10H2,1H3,(H2,26,30)(H,29,31)/t11-,12-,20-/m0/s1 |
InChI Key |
QQHWYFAIJDVZQX-PVUDRZGPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC(C(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
Canonical SMILES |
CC1CC2CC(C(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)



![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


